molecular formula C4H5N5O3 B2362259 4-Nitro-1H-pyrazole-3-carbohydrazide CAS No. 349102-88-1

4-Nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B2362259
CAS No.: 349102-88-1
M. Wt: 171.116
InChI Key: JJQIXMHAWQODPK-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrazole-3-carbohydrazide is an organic compound with the molecular formula C4H5N5O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-1H-pyrazole-5-carbohydrazide
  • 4-Nitro-1H-pyrazole-3-carboxylic acid
  • 4-Nitro-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Nitro-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-nitro-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O3/c5-7-4(10)3-2(9(11)12)1-6-8-3/h1H,5H2,(H,6,8)(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQIXMHAWQODPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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